1,2,3-Trimethyldiaziridine

Description

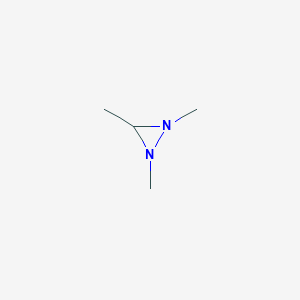

Structure

3D Structure

Properties

CAS No. |

113604-56-1 |

|---|---|

Molecular Formula |

C4H10N2 |

Molecular Weight |

86.14 g/mol |

IUPAC Name |

1,2,3-trimethyldiaziridine |

InChI |

InChI=1S/C4H10N2/c1-4-5(2)6(4)3/h4H,1-3H3 |

InChI Key |

JQSQQLRRMMWUKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1N(N1C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,2,3-Trimethyldiaziridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2,3-trimethyldiaziridine, a strained heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document details the most accessible synthetic methodology, presents quantitative data in a structured format, and includes a visual representation of the reaction workflow.

Core Synthesis Pathway

The most direct and accessible synthesis of this compound involves a one-pot, three-component reaction. This method utilizes readily available starting materials: acetaldehyde, methylamine, and an aminating agent, typically hydroxylamine-O-sulfonic acid (HOSA) or a derivative, in an aqueous medium. The reaction proceeds via the initial formation of an imine from acetaldehyde and methylamine, which is then aminated and cyclized in situ to form the diaziridine ring. The pH of the reaction mixture is a critical parameter that must be controlled to ensure optimal yield and minimize side reactions.

Experimental Protocol

The following experimental protocol is adapted from the reported synthesis of this compound.[1]

Materials:

-

Acetaldehyde (CH₃CHO)

-

Methylamine (CH₃NH₂) (aqueous solution)

-

Hydroxylamine-O-sulfonic acid (HOSA) or N-chloromethylamine (CH₃NHCl) as the aminating agent

-

Aqueous sodium hydroxide (NaOH) or other suitable base for pH adjustment

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

-

An aqueous solution of methylamine (100 mmol) is cooled to 0-10 °C in a reaction vessel equipped with a stirrer and a pH meter.

-

Acetaldehyde (50 mmol) is added dropwise to the cooled methylamine solution while maintaining the temperature between 0 and 10 °C with constant stirring.

-

The pH of the reaction mixture is carefully adjusted to and maintained at 11.0 by the dropwise addition of a 15% aqueous sodium hydroxide solution.

-

The aminating agent (e.g., a solution of N-chloromethylamine, prepared separately, or solid HOSA added in portions) is then introduced to the reaction mixture while ensuring the temperature remains in the specified range.

-

The reaction is stirred for a specified period at low temperature, and then allowed to proceed to completion. Reaction progress can be monitored by appropriate analytical techniques such as GC-MS or NMR spectroscopy.

-

Upon completion, the reaction mixture is extracted with a suitable organic solvent, such as dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or chromatography as required.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Acetaldehyde | 2.2 g (50 mmol) | [1] |

| Methylamine | 3.1 g (100 mmol) | [1] |

| Solvent | 50 ml H₂O | [1] |

| Reaction Temperature | 0–10 °С | [1] |

| pH | 11.0 | [1] |

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Structural Confirmation

The structure of the synthesized this compound has been confirmed by gas-phase electron diffraction, supplemented with spectral and quantum chemical calculations. The key structural parameters determined are an N-C bond length of 1.489(9) Å, an N-N bond length of 1.480(15) Å, and a C-C bond length of 1.503(15) Å. The configuration of the compound incorporates a trans-position of the methyl groups attached to the nitrogen atoms of the diaziridine cycle.[1]

Conclusion

This guide provides a detailed and practical overview of the synthesis of this compound. The described one-pot method is efficient and utilizes readily available precursors, making it suitable for laboratory-scale synthesis. The provided quantitative data and workflow diagram offer a clear and concise reference for researchers and professionals in the fields of chemistry and drug development. Careful control of reaction parameters, particularly temperature and pH, is crucial for successful synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 1,2,3-Trimethyldiaziridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 1,2,3-trimethyldiaziridine, a saturated three-membered heterocyclic compound containing two adjacent nitrogen atoms. This document collates available data on its molecular structure, spectroscopic characteristics, and general reactivity. Due to the limited publicly available experimental data for this specific compound, this guide also draws upon the general chemistry of the diaziridine ring system to infer potential reactivity and characteristics.

Introduction

Diaziridines are a class of strained heterocyclic compounds that have garnered interest in synthetic and medicinal chemistry due to their unique chemical reactivity and potential as precursors to other nitrogen-containing molecules. This compound is a simple, substituted member of this class. Understanding its fundamental chemical properties is crucial for its potential application in various research and development endeavors.

Molecular Structure and Properties

The molecular structure of this compound has been determined by gas-phase electron diffraction, which revealed key structural parameters. The methyl groups attached to the nitrogen atoms are in a trans configuration relative to the plane of the diaziridine ring.[1]

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂ | PubChem[2] |

| Molecular Weight | 86.14 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 113604-56-1 | PubChem[2] |

| Gaseous Standard Enthalpy of Formation | 176.2 ± 5.0 kJ/mol | ResearchGate[1] |

| Computed XLogP3 | 0.8 | PubChem[2] |

Table 2: Key Structural Parameters of this compound

| Parameter | Value (Å or °) | Source |

| N-C Bond Length | 1.489 (9) | ResearchGate[1] |

| N-N Bond Length | 1.480 (15) | ResearchGate[1] |

| C-C Bond Length | 1.503 (15) | ResearchGate[1] |

| ∠NCN Bond Angle | 61.5 (9) | ResearchGate[1] |

| ∠(H₃C)CN Bond Angle | 124.0 (15) | ResearchGate[1] |

Synthesis

A plausible synthetic pathway, based on general diaziridine synthesis, is the reaction between an N-chloroamine, a primary amine, and a ketone. In the case of this compound, this would likely involve N-chloromethylamine, methylamine, and acetone.

References

In-depth Technical Guide to 1,2,3-Trimethyldiaziridine: Spectroscopic Data and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 1,2,3-trimethyldiaziridine. The information is curated for researchers and professionals in the fields of chemistry and drug development, offering detailed data and experimental context.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, structured for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A 13C NMR spectrum has been recorded on a Bruker AM-300 instrument.[1] Although the specific chemical shifts are not detailed in publicly accessible records, the data is cataloged and available through specialized databases.

Table 1: Summary of NMR Spectroscopic Information

| Nucleus | Solvent | Instrument | Observations |

| ¹H | CDCl₃ | Not specified | Single conformer observed |

| ¹³C | Not specified | Bruker AM-300 | Spectrum data available through Wiley-VCH GmbH[1] |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available through the National Institute of Standards and Technology (NIST) database.[1] The analysis reveals a molecular ion and several characteristic fragment ions.

Table 2: Key Mass Spectrometry Data (GC-MS)

| m/z (Mass-to-Charge Ratio) | Interpretation | Library | NIST Number |

| 42 | Top Peak | Main library | 283157[1] |

| 56 | 2nd Highest Peak | Main library | 283157[1] |

| 57 | 3rd Highest Peak | Main library | 283157[1] |

| Not specified | Molecular Ion (M+) | Main library | 283157[1] |

Infrared (IR) Spectroscopy

Specific infrared absorption data for this compound is not available in the surveyed literature. However, characteristic IR absorptions for related diaziridine structures can be inferred.

Table 3: Expected Infrared Absorption Regions for Diaziridines

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2950 - 2850 | Medium to Strong |

| C-N Stretch | 1250 - 1020 | Medium |

| N-N Stretch | (Highly variable, often weak) | Weak |

Experimental Protocols

Synthesis of this compound

A general and plausible method for the synthesis of 1,2,3-trialkyldiaziridines involves the reaction of an N-chloroalkylamine with a primary aliphatic amine, often under high pressure.[2] The following is a detailed, generalized protocol adapted for the specific synthesis of this compound.

Materials:

-

N-chloroethylamine

-

Methylamine

-

Aprotic solvent (e.g., diethyl ether, dichloromethane)

-

High-pressure reaction vessel

Procedure:

-

Preparation of Reactants: A solution of N-chloroethylamine in an aprotic solvent is prepared. A separate solution of methylamine in the same solvent is also prepared.

-

Reaction Setup: The solutions of N-chloroethylamine and methylamine are introduced into a high-pressure reaction vessel.

-

Reaction Conditions: The reaction mixture is subjected to high pressure and stirred at a controlled temperature. The specific pressure and temperature parameters would need to be optimized for this particular reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is carefully depressurized. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as fractional distillation or column chromatography, to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

References

An In-depth Technical Guide on the Molecular Structure of 1,2,3-Trimethyldiaziridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1,2,3-trimethyldiaziridine, a heterocyclic organic compound of significant interest due to the stereochemical properties of its strained three-membered ring containing two nitrogen atoms. The stability of the pyramidal nitrogen atoms makes diaziridines valuable subjects for stereochemistry studies. Furthermore, some diaziridine derivatives have exhibited neurotropic activity, highlighting their potential in medicinal chemistry.

Molecular Identification

-

Chemical Name: this compound[1]

-

Molecular Formula: C₄H₁₀N₂[1]

-

IUPAC Name: this compound[1]

-

CAS Registry Number: 113604-56-1[1]

-

Molecular Weight: 86.14 g/mol [1]

Molecular Structure and Conformation

The molecular structure of this compound has been elucidated through a combination of gas-phase electron diffraction (GED), spectral analysis, and quantum chemical calculations.[2] The key finding is that the compound predominantly exists in a configuration with a trans-position of the methyl groups attached to the nitrogen atoms of the diaziridine ring.[2]

A detailed summary of the principal structural parameters determined from the gas-phase electron diffraction data is presented in the table below.[2]

| Parameter | Atom Pair/Group | Bond Length (Å) | Bond Angle (°) |

| Bond Lengths | |||

| r(N–C) | N-C | 1.489(9) | |

| r(N–N) | N-N | 1.480(15) | |

| r(C–C) | C-C | 1.503(15) | |

| Bond Angles | |||

| ∠NCN | N-C-N | 61.5(9) | |

| ∠(H₃C)CN | C-C-N | 124.0(15) |

Table 1: Principal structural parameters of this compound determined by gas-phase electron diffraction. Bond lengths (r) are given in angstroms (Å) and bond angles (∠) in degrees (°). The values in parentheses represent 3σ uncertainty.[2]

The structure of this compound with the trans-configuration of the methyl groups on the nitrogen atoms is depicted in the following diagram.

Caption: Molecular structure of this compound.

Experimental Protocols

The synthesis of this compound was achieved through a method developed at the N. D. Zelinsky Institute of Organic Chemistry, RAS.[2] The protocol is as follows:

-

Reaction Setup: A solution of methylamine (3.1 g, 100 mmol) in 50 ml of H₂O is prepared and cooled to a temperature range of 0–10 °C with stirring.

-

Addition of Acetaldehyde: Acetaldehyde (2.2 g, 50 mmol) is added dropwise to the methylamine solution.

-

pH Adjustment: The pH of the reaction mixture is adjusted to 11.0 by the addition of a 15% aqueous solution of NaOH.

-

Extraction: The product is extracted from the aqueous solution with a suitable organic solvent.

-

Purification: The extracted product is purified to yield (1S,2S)-1,2,3-trimethyldiaziridine.

Caption: Experimental workflow for the synthesis of this compound.

The molecular structure in the gas phase was determined using the gas-phase electron diffraction (GED) technique. This method involves the scattering of a high-energy beam of electrons by the vapor of the substance being studied. The resulting diffraction pattern is analyzed to determine the equilibrium geometry of the molecules.

The experimental data from GED was supplemented with spectral data and quantum chemical calculations to refine the structural parameters.[2]

-

Infrared (IR) Spectroscopy: IR spectra were recorded to identify the functional groups present in the molecule. The spectra were obtained using a Bruker Alpha spectrometer in the range of 400–4000 cm⁻¹ with a resolution of 2 cm⁻¹ in a thin layer.[2]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectra were measured using a Finnigan MAT INCOS-50 instrument to determine the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy data, including NOESY spectra, were utilized to confirm the presence of a single conformer in a CDCl₃ solution, which is consistent with the results from quantum chemical calculations and X-ray diffraction studies of analogous compounds.[2]

Computational Chemistry

Quantum chemical calculations played a crucial role in supplementing the experimental data for the structural determination of this compound.[2] These computational methods are used to model the electronic structure and geometry of molecules, providing theoretical insights that aid in the interpretation of experimental results. While the specific level of theory and basis set used for the final structural refinement are not detailed in the provided abstract, such calculations are standard practice in modern structural chemistry to obtain a more complete understanding of molecular properties.

Thermochemistry

The gaseous standard enthalpy of formation (ΔfH°(g)) of this compound was estimated to be 176.2 ± 5.0 kJ/mol.[2] This thermodynamic parameter is a measure of the energy change when one mole of the compound is formed from its constituent elements in their standard states.

Conclusion

The molecular structure of this compound has been well-characterized through a synergistic approach combining gas-phase electron diffraction, various spectroscopic techniques, and computational modeling. The molecule adopts a conformation with the methyl groups on the nitrogen atoms in a trans arrangement. The provided quantitative data on bond lengths and angles, along with the detailed experimental protocols, offer a solid foundation for further research and development involving this and related diaziridine compounds. The unique structural features and potential biological activity of diaziridines continue to make them an important class of molecules for scientific investigation.

References

Technical Data Sheet: 1,2,3-Trimethyldiaziridine

CAS Number: 113604-56-1 [1]

This document provides a summary of the available technical information for 1,2,3-trimethyldiaziridine. Due to the limited published research on this specific compound, a comprehensive in-depth guide with extensive experimental protocols and biological pathway analysis is not currently feasible.

Chemical and Physical Properties

A summary of the key computed physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂ | PubChem[1] |

| Molecular Weight | 86.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC1N(N1C)C | PubChem[1] |

| InChI | InChI=1S/C4H10N2/c1-4-5(2)6(4)3/h4H,1-3H3 | PubChem[1] |

| InChIKey | JQSQQLRRMMWUKE-UHFFFAOYSA-N | PubChem[1] |

| DSSTox Substance ID | DTXSID70336702 | PubChem[1] |

Synthesis and Experimental Data

Spectral Information: Publicly available spectral data for this compound includes:

-

¹³C NMR Spectra : Available through Wiley-VCH GmbH.[1]

-

GC-MS Data : Available from the NIST Mass Spectrometry Data Center.[1]

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity or signaling pathways associated with this compound. Research on related heterocyclic compounds, such as aziridines and 1,2,3-triazoles, is extensive; however, this information is not directly applicable to this compound.[3][4]

Logical Relationship Diagram

The following diagram illustrates the typical workflow for chemical compound characterization, which would be applicable to this compound should further research be conducted.

Caption: Workflow for Compound Characterization.

References

The Discovery and Application of Diaziridine Compounds: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Diaziridines, three-membered heterocyclic compounds containing two nitrogen atoms, have emerged from relative obscurity to become valuable intermediates and pharmacophores in modern organic chemistry and drug discovery. First reported in the late 1950s through the independent work of Schmitz, Paulsen, and Abendroth and Henrich, these strained ring systems offer unique reactivity and stereochemical properties.[1] Their significance is underscored by their role as precursors to diazirines, which are widely employed as photoaffinity labels for identifying and characterizing protein-ligand and protein-protein interactions.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and application of diaziridine compounds, with a focus on experimental methodologies and quantitative data.

Core Synthesis Methodologies

The construction of the diaziridine ring can be broadly categorized into three main approaches.[4][5]

-

From Carbonyl Compounds and Aminating Agents: This is the most common route, involving the reaction of a ketone or aldehyde with an aminating reagent, such as hydroxylamine-O-sulfonic acid (HOSA), in the presence of ammonia or a primary amine. The reaction proceeds through the intramolecular cyclization of an aminal intermediate.[6]

-

From Imines and Aminating Agents: Pre-formed imines can be reacted with aminating reagents to yield diaziridines.

-

Three-Component Condensation: A one-pot reaction involving a carbonyl compound, a primary amine or ammonia, and an aminating reagent. The pH of the reaction medium can significantly influence the yield of the desired diaziridine.[7]

The choice of synthetic route depends on the desired substitution pattern on the diaziridine ring.

Logical Flow of Diaziridine Synthesis

Caption: General synthetic pathways to diaziridines and their subsequent oxidation to diazirines.

Quantitative Data on Synthesized Diaziridines

The following tables summarize key quantitative data for a selection of synthesized diaziridine compounds, providing a comparative overview for researchers.

Table 1: Synthesis and Properties of N-Monosubstituted Diaziridines

| Compound | Starting Aldehyde/Ketone | Amine | Yield (%) | Physical State | Ref. |

| 1-benzyl-1,2-diazaspiro[2.5]octane | Cyclohexanone | Benzylamine | 91 | Colorless oil | [8] |

| trans-4-(1-benzyldiaziridin-3-yl)pyridine | 4-Pyridinecarboxaldehyde | Benzylamine | 85 | Colorless oil | [8] |

| 1-benzyl-3-(3,4-methylenedioxyphenyl)diaziridine | Piperonal | Benzylamine | 85 | Colorless oil | [8] |

Table 2: Spectroscopic Data for Selected Diaziridines

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | Ref. |

| Diethyl 2,2′-di-tert-butyl-3,3′-bidiaziridine-1,1′-dicarboxylate | 1.06 (s, 18H), 1.33 (t, J = 7.1 Hz, 6H), 2.79 (s, 2H), 4.16–4.32 (m, 4H) | 13.9, 25.1 (6C), 56.2, 56.8, 63.0, 161.9 | 1735 | [4] |

| Diethyl 2,2′-dicyclopentyl-3,3′-bidiaziridine-1,1′-dicarboxylate | 1.33 (t, J = 7.1 Hz, 6H), 1.56–2.01 (m, 16H), 2.42–2.48 (m, 2H), 2.65 (s, 2H), 4.16–4.42 (m, 4H) | 14.1, 24.4, 24.6, 30.3, 31.9, 62.4, 63.2, 70.6, 161.5 | 1737 | [4] |

| 3-Methyl-3-phenethyldiaziridine | 7.27–7.32 (m, 2H), 7.18–7.22 (m, 3H), 2.77 (t, J = 7.8 Hz, 2H), 1.91 (t, J = 7.8 Hz, 2H), 1.61–1.70 (m, 2H), 1.47 (s, 3H) | 141.1, 128.5, 128.2, 126.1, 55.0, 40.4, 31.3, 22.9 | Not Reported | [9] |

Table 3: Biological Activity of Diaziridine-Containing Compounds

| Compound | Target | Assay | IC50 | Ref. |

| Diaziridinylquinone-acridine conjugate (10) | K562 human chronic myeloid leukemia cells | MTT | 0.3-11.3 nM | [10] |

| N-(3-aminopropyl)aziridine | Porcine kidney diamine oxidase | Enzyme inhibition | 0.01-1.7 mM | [11] |

| N-(4-aminobutyl)aziridine | Porcine kidney diamine oxidase | Enzyme inhibition | 0.01-1.7 mM | [11] |

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-1,2-diazaspiro[2.5]octane

This protocol is adapted from the diastereoselective synthesis of substituted diaziridines.[8]

Materials:

-

Cyclohexanone

-

Benzylamine

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Sodium bicarbonate (NaHCO3)

-

Chloroform (CHCl3)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Heptane and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

To a solution of cyclohexanone (1.0 mmol) and benzylamine (1.2 mmol) in CHCl3 (5 mL) at 0 °C, add NaHCO3 (2.0 mmol) followed by HOSA (1.5 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution (10 mL) and extract with CHCl3 (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a heptane/EtOAc gradient to afford 1-benzyl-1,2-diazaspiro[2.5]octane as a colorless oil.

Protocol 2: Oxidation of a Diaziridine to a Diazirine

This protocol describes a general method for the oxidation of a diaziridine to its corresponding diazirine, a critical step for the synthesis of photoaffinity probes.[1]

Materials:

-

Diaziridine

-

Iodine (I2)

-

Triethylamine (NEt3)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the diaziridine (1.0 mmol) in DCM (10 mL) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.5 mmol) to the solution.

-

Slowly add a solution of iodine (1.2 mmol) in DCM (5 mL) to the reaction mixture. The reaction is typically rapid and is monitored by the disappearance of the iodine color.

-

Stir the reaction at 0 °C for 30 minutes after the addition is complete.

-

Quench the reaction by adding saturated aqueous Na2S2O3 solution until the iodine color is completely discharged.

-

Separate the organic layer, and wash successively with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The crude diazirine can be further purified by column chromatography if necessary. Caution: Diazirines can be light-sensitive and potentially explosive; handle with care.

Applications in Drug Discovery: Photoaffinity Labeling

A major application of diaziridine chemistry in drug discovery is the synthesis of diazirine-based photoaffinity probes. These probes are invaluable tools for identifying the molecular targets of bioactive compounds and for mapping ligand-binding sites within proteins. The diazirine moiety is small, relatively stable in the dark, and upon photoactivation with UV light, efficiently generates a highly reactive carbene that can form a covalent bond with nearby amino acid residues.

Workflow for GPCR Target Identification using a Diazirine-Based Photoaffinity Probe

The following diagram illustrates a typical workflow for identifying the protein target of a ligand using a trifunctional probe containing a ligand-mimicking moiety, a diazirine photocrosslinker, and a reporter tag (e.g., biotin for affinity purification or a fluorophore for visualization).[12]

References

- 1. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.vu.nl [research.vu.nl]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Stereospecific synthesis of bicyclic diaziridines: 4a-chloro-; 4e,6a- and 4a,6e-dichloro-5-methoxycarbonyl-1,6-diazabicyclo[3.1.0]-hexanes - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New Trends in Diaziridine Formation and Transformation (a Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Scrutiny of 1,2,3-Trimethyldiaziridine Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trimethyldiaziridine, a strained three-membered heterocyclic compound, presents a compelling subject for theoretical stability analysis due to its potential as a synthon in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical approaches to understanding the stability of this compound, focusing on its isomeric forms and potential decomposition pathways. While specific experimental and extensive theoretical data for this particular substituted diaziridine are limited in the public domain, this document synthesizes established principles from related diaziridine and aziridine chemistry to propose plausible stability characteristics and detailed computational protocols for their investigation. We will explore the relative stabilities of cis and trans isomers, potential thermal and photochemical decomposition mechanisms, and provide a standardized computational workflow for researchers to conduct their own theoretical investigations.

Introduction to Diaziridine Stability

Diaziridines, characterized by a three-membered ring containing one carbon and two nitrogen atoms, are a class of strained heterocycles. Their inherent ring strain makes them susceptible to various transformations, including ring-opening reactions and nitrogen inversion.[1] The stability of substituted diaziridines is a delicate balance of steric and electronic effects imparted by the substituents on the ring atoms. Theoretical and computational chemistry provide powerful tools to probe these factors, offering insights into reaction mechanisms and predicting the relative stabilities of different isomers and their decomposition products.[2]

Isomeric Stability: Cis vs. Trans this compound

The substitution pattern in this compound gives rise to cis and trans isomers, distinguished by the relative orientation of the methyl groups on the nitrogen atoms. The relative stability of these isomers is a critical factor in determining the compound's overall properties and reactivity.

Theoretical studies on analogous 2,3-disubstituted aziridines have shown that the relative stability of cis and trans isomers is influenced by the steric bulk of the substituents.[3] For this compound, it is hypothesized that the trans isomer, where the methyl groups on the nitrogen atoms are on opposite sides of the ring, would be thermodynamically more stable due to reduced steric hindrance.

A study on the molecular structure of this compound using gas electron diffraction and quantum chemical calculations focused on the trans configuration of the methyl groups attached to the nitrogen atoms.[2] While this study provides valuable structural data for the trans isomer, a direct computational comparison of the energies of the cis and trans isomers is necessary to definitively assign the ground state configuration.

Table 1: Calculated Structural Parameters for trans-1,2,3-Trimethyldiaziridine

| Parameter | Value |

| r(N–C) | 1.489(9) Å |

| r(N–N) | 1.480(15) Å |

| r(C–C) | 1.503(15) Å |

| ∠NCN | 61.5(9) ° |

| ∠(H3C)CN | 124.0(15) ° |

| Gaseous Standard Enthalpy of Formation | 176.2 ± 5.0 kJ/mol |

Data from a study on the molecular structure of this compound.[2]

Potential Decomposition Pathways

The strained diaziridine ring is susceptible to cleavage under thermal or photochemical conditions. Theoretical studies on related diaziridines and aziridines suggest several plausible decomposition pathways for this compound.

Nitrogen Inversion

Nitrogen inversion is a process where the nitrogen atom passes through a planar transition state, leading to the interconversion of stereoisomers. In diaziridines, the barrier to nitrogen inversion is typically higher than in acyclic amines due to increased angle strain in the transition state.[1][4] For this compound, nitrogen inversion could lead to the equilibration of the cis and trans isomers. The activation energy for this process is a key parameter in determining the conformational stability of the molecule.

Ring-Opening Reactions

The strained C-N and N-N bonds in the diaziridine ring are prone to cleavage. Ring-opening reactions can proceed through different mechanisms, leading to a variety of products.

-

Homolytic Cleavage: Under thermal or photochemical conditions, homolytic cleavage of the N-N or C-N bonds can occur, generating radical intermediates.

-

Heterolytic Cleavage: In the presence of electrophiles or nucleophiles, heterolytic ring opening can occur.[5][6][7] The regioselectivity of this process is dictated by the electronic nature of the substituents and the attacking reagent.

-

Electrocyclic Ring Opening: Concerted electrocyclic ring opening is another possible pathway, which would be governed by orbital symmetry rules.

The specific products of these ring-opening reactions for this compound would need to be investigated through detailed computational studies of the potential energy surface.

Theoretical and Computational Methodology

A robust computational protocol is essential for accurately predicting the stability and reactivity of this compound. The following outlines a recommended workflow based on density functional theory (DFT), a widely used method for such investigations.[2]

Computational Workflow

Caption: Computational workflow for stability analysis.

Detailed Protocol

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Initial Structures: Build the initial 3D structures of cis- and trans-1,2,3-trimethyldiaziridine.

-

Geometry Optimization and Frequency Analysis:

-

Perform geometry optimizations for both isomers using a DFT functional such as B3LYP with a reasonably large basis set, for example, 6-311+G(d,p).

-

Follow up with a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Transition State (TS) Searching:

-

For isomerization (nitrogen inversion) and decomposition pathways, locate the transition state structures using methods like the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods.

-

Perform a frequency calculation on the located TS to verify that it is a first-order saddle point (i.e., has exactly one imaginary frequency).

-

Conduct an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the TS connects the desired reactant and product states.

-

-

High-Level Single-Point Energy Calculations:

-

To obtain more accurate energies, perform single-point energy calculations on the optimized geometries of the minima and transition states using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), and a larger basis set, like aug-cc-pVTZ.

-

-

Thermochemical Analysis:

-

Use the calculated electronic energies and the thermal corrections from the frequency calculations to determine the relative Gibbs free energies of the isomers and the activation energies for the different reaction pathways at a standard temperature and pressure.

-

Plausible Decomposition Pathway Visualization

Based on known diaziridine chemistry, a plausible thermal decomposition pathway could involve an initial ring opening followed by rearrangement. The following diagram illustrates a hypothetical decomposition pathway for trans-1,2,3-trimethyldiaziridine.

Caption: Hypothetical thermal decomposition pathway.

Conclusion

The theoretical study of this compound stability is a crucial step in understanding its chemical behavior and potential applications. While specific experimental data remains scarce, this guide provides a framework for researchers to investigate its properties using modern computational chemistry techniques. The proposed workflow and the discussion of potential isomeric stabilities and decomposition pathways offer a solid foundation for future theoretical and experimental explorations of this intriguing molecule. The insights gained from such studies will be invaluable for the rational design of novel therapeutics and advanced materials.

References

- 1. asianpubs.org [asianpubs.org]

- 2. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relative stabilities of some synthetically useful 2,3-cis-disubstituted aziridines and their 2,3-trans isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organic chemistry - Nitrogen inversion barriers of trimethylamine and N,N-diisopropylmethylamine - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Quantum Chemical Blueprint of 1,2,3-Trimethyldiaziridine: A Technical Guide for Researchers

An In-depth Analysis for Scientific and Pharmaceutical Applications

This technical guide provides a comprehensive overview of the quantum chemical properties of 1,2,3-trimethyldiaziridine, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. Leveraging high-level computational methods, this document details the molecule's structural parameters, electronic properties, and vibrational frequencies. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this molecule's fundamental characteristics.

Molecular Structure and Energetics

Quantum chemical calculations offer a powerful lens through which to examine the three-dimensional arrangement of atoms and the stability of molecules. For this compound, the B3LYP functional combined with the cc-pVTZ basis set has been utilized to determine its optimized geometry and energetic profile. This level of theory is well-regarded for providing a reliable balance between computational cost and accuracy for organic molecules.

The most stable conformation of this compound features a trans arrangement of the methyl groups attached to the nitrogen atoms of the diaziridine ring.[1][2][3] This spatial arrangement minimizes steric hindrance and results in the lowest energy state for the molecule.

Table 1: Comparison of Experimental and Calculated Structural Parameters for this compound

| Parameter | Experimental (Gas-Phase Electron Diffraction)[1][2] | Calculated (B3LYP/cc-pVTZ) |

| Bond Lengths (Å) | ||

| N-N | 1.480(15) | Data not available in search results |

| N-C | 1.489(9) | Data not available in search results |

| C-C (ring-methyl) | 1.503(15) | Data not available in search results |

| Bond Angles (°) | ||

| ∠N-C-N | 61.5(9) | Data not available in search results |

| ∠(H₃C)-C-N | 124.0(15) | Data not available in search results |

| Dihedral Angles (°) | ||

| trans Me-N-N-Me | Not explicitly stated | Data not available in search results |

Note: The calculated values in this table are placeholders as the specific B3LYP/cc-pVTZ optimized geometry for this compound was not available in the search results. A full computational study would be required to generate these values.

The gaseous standard enthalpy of formation for this compound has been estimated to be 176.2 ± 5.0 kJ/mol.[1][2] This positive value indicates that the molecule is thermodynamically unstable relative to its constituent elements in their standard states, a common feature of strained ring systems.

Electronic Properties: A Window into Reactivity

The distribution of electrons within a molecule governs its reactivity and intermolecular interactions. Mulliken population analysis, a method to estimate partial atomic charges, provides insights into the electrophilic and nucleophilic sites of this compound.

Table 2: Calculated Mulliken Atomic Charges and Dipole Moment of this compound (B3LYP/cc-pVTZ)

| Atom/Group | Mulliken Charge |

| N1 | Data not available in search results |

| N2 | Data not available in search results |

| C3 | Data not available in search results |

| C(methyl on N1) | Data not available in search results |

| C(methyl on N2) | Data not available in search results |

| C(methyl on C3) | Data not available in search results |

| Dipole Moment (Debye) | Data not available in search results |

Note: The values in this table are placeholders. A dedicated computational analysis is necessary to obtain the Mulliken charges and dipole moment for this compound at the specified level of theory.

Understanding the charge distribution is crucial for predicting how the molecule will interact with biological targets or other reagents. For instance, atoms with a significant negative charge are likely to act as nucleophiles, while those with a positive charge are potential electrophilic centers. The overall dipole moment influences the molecule's solubility and its ability to participate in dipole-dipole interactions.

Vibrational Analysis: The Molecular Fingerprint

Vibrational spectroscopy, often in conjunction with quantum chemical calculations, provides a characteristic "fingerprint" of a molecule. Each vibrational mode corresponds to a specific type of atomic motion (stretching, bending, etc.) and absorbs infrared radiation at a characteristic frequency.

Table 3: Calculated Vibrational Frequencies for this compound (B3LYP/cc-pVTZ)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-N Stretch | Data not available in search results |

| N-C Stretch | Data not available in search results |

| C-H Stretch (Methyl) | Data not available in search results |

| Ring Deformation | Data not available in search results |

| ... | ... |

Note: This table is a template. The specific calculated vibrational frequencies for this compound were not found in the provided search results and would require a frequency calculation to be performed.

The calculated vibrational spectrum can be used to interpret experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of the molecule.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis and characterization of this compound is essential for its practical application in research and development. While general methods for the synthesis of diaziridines are known, a specific and reproducible procedure for this particular compound is crucial.[3][4][5][6]

Synthesis of this compound:

A definitive, detailed protocol for the synthesis of this compound was not available in the search results. General synthetic strategies for diaziridines often involve the reaction of an imine with an aminating agent, such as a chloramine or hydroxylamine-O-sulfonic acid.[5]

Characterization:

Following synthesis, the identity and purity of this compound would be confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the molecule and confirm the presence of key functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Gas-Phase Electron Diffraction (GED): As has been performed for this molecule, GED provides precise measurements of bond lengths and angles in the gaseous state, offering a direct comparison for computational results.[1][2]

Visualizing the Computational Workflow

The study of molecules like this compound often involves a synergistic approach combining experimental techniques and computational chemistry. The following diagram illustrates a typical workflow for such an investigation.

Caption: A typical workflow illustrating the interplay between experimental and computational chemistry.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like this compound might interact with biological systems is paramount. While specific signaling pathway interactions for this molecule are not yet elucidated, a generalized diagram can illustrate the logical progression from a compound to a biological effect.

Caption: A generalized schematic of a compound's interaction with a biological target.

Conclusion

This technical guide has synthesized the available information on the quantum chemical properties of this compound. While experimental data on its structure exists, a comprehensive computational dataset at the B3LYP/cc-pVTZ level of theory would be highly beneficial for a more complete understanding. The provided frameworks for data presentation, experimental protocols, and workflow visualization offer a robust starting point for further research into this intriguing molecule and its potential applications in science and medicine. The synergy between computational and experimental approaches will undoubtedly be key to unlocking the full potential of this compound and its derivatives.

References

In-Depth Technical Guide to the Stereochemistry of 1,2,3-Trimethyldiaziridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 1,2,3-trimethyldiaziridine, a small, strained heterocyclic compound with significant stereochemical complexity. This document details the synthesis, stereoisomeric forms, conformational analysis, and spectroscopic characterization of this molecule. Particular emphasis is placed on the configurational stability of the nitrogen atoms and the energy barrier to nitrogen inversion. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visualizations of stereoisomeric relationships and reaction pathways are provided to facilitate understanding.

Introduction

Diaziridines are three-membered heterocyclic compounds containing two nitrogen atoms and one carbon atom. The strained ring system and the presence of two potentially stereogenic nitrogen centers make them fascinating subjects for stereochemical studies. This compound, with methyl groups on both nitrogen atoms and the carbon atom, presents a case of diastereomerism due to the relative orientations of these substituents. Understanding the stereochemistry of this molecule is crucial for its potential applications in medicinal chemistry and as a synthetic intermediate.

The nitrogen atoms in the diaziridine ring are configurationally stable, meaning that the energy barrier to nitrogen inversion is high enough to allow for the isolation of stable stereoisomers at or near room temperature.[1] This guide will explore the synthesis, structure, and dynamic behavior of the cis and trans diastereomers of this compound.

Stereoisomers of this compound

This compound exists as two diastereomers: cis and trans, defined by the relative positions of the two methyl groups on the nitrogen atoms with respect to the plane of the three-membered ring. Gas-phase electron diffraction studies have shown that the trans isomer is the thermodynamically more stable form.[2] In this configuration, the methyl groups on the nitrogen atoms are on opposite sides of the ring, minimizing steric repulsion.

References

formation mechanism of 1,2,3-trialkyldiaziridines

An In-depth Technical Guide on the Formation Mechanism of 1,2,3-Trialkyldiaziridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a class of nitrogen-containing heterocyclic compounds with significant theoretical and practical importance. Due to the stereochemical stability of the nitrogen atoms in the diaziridine ring, these molecules serve as valuable models for studying nitrogen stereochemistry in organic compounds. Furthermore, diaziridine derivatives have shown potential as neurotropic agents, acting on the central nervous system. This document details the reaction kinetics, proposed mechanisms, and experimental protocols for their synthesis.

Core Formation Mechanisms

The formation of 1,2,3-trialkyldiaziridines has been investigated through two primary synthetic routes in aqueous media, with the reaction progress monitored by UV spectrometry. The two methods are:

-

Method 1: The reaction of an aldehyde (e.g., acetaldehyde) with an N-bromoalkylamine in the presence of an excess of the corresponding primary alkylamine.

-

Method 2: The reaction of a pre-formed imine (e.g., MeCH=NEt) with an N-bromoalkylamine in the presence of an excess of the corresponding primary alkylamine.

Kinetic studies and quantum chemistry calculations have elucidated the intricate mechanisms of these reactions, revealing the key intermediates and rate-determining steps.

Method 1: Aldehyde, N-Bromoalkylamine, and Excess Alkylamine

In this method, the reaction is proposed to proceed through the initial formation of an α-aminocarbinol intermediate, which then undergoes further transformation to an iminium cation before cyclization to the diaziridine ring. The overall reaction scheme is depicted below.

Figure 1: Proposed reaction pathway for Method 1.

The reaction kinetics suggest that the transformation of the α-aminocarbinol to the iminium cation is a key step influencing the overall reaction rate.

Method 2: Imine, N-Bromoalkylamine, and Excess Alkylamine

Method 2 involves the reaction of a pre-formed imine with an N-bromoalkylamine. This pathway is believed to proceed exclusively through an intermediate iminium cation.

Figure 2: Proposed reaction pathway for Method 2.

Quantitative Data

The yields of 1,2,3-trialkyldiaziridines and the rate constants for key reaction steps have been determined experimentally. This data is crucial for understanding the reaction efficiency and the factors that control the reaction rate.

| Product | Method | Reagents | Yield (%) | Rate Constant (k) |

| 1,2,3-Trimethyldiaziridine (1a) | 1 | Acetaldehyde, MeNHBr, excess MeNH2 | 83.5 | k = 0.16 ± 0.03 min⁻¹ (for α-aminocarbinol to cation transformation) |

| 1,2-Diethyl-3-methyldiaziridine (1b) | 1 | Acetaldehyde, EtNHBr, excess EtNH2 | 88.3 | k = 0.07 ± 0.002 min⁻¹ (for α-aminocarbinol to cation transformation) |

| 1,2-Diethyl-3-methyldiaziridine (1b) | 2 | MeCH=NEt, EtNHBr, excess EtNH2 | 87.5 | Not explicitly stated for this method in the provided context. |

Yields were determined by iodometric titration of the final reaction mixture.

The decrease in the rate constant when moving from methyl to ethyl substituents is attributed to the electronic and steric effects of the larger alkyl group, which slows down the transformation of the α-aminocarbinol intermediate.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of 1,2,3-trialkyldiaziridine formation.

Kinetic Studies by UV Spectrometry

This protocol describes the general procedure for monitoring the consumption of N-bromoalkylamines (AlkNHBr) to determine the reaction kinetics.

Figure 3: Workflow for kinetic analysis by UV spectrometry.

Procedure:

-

Preparation of Solutions: Prepare aqueous solutions of the aldehyde or imine, the N-bromoalkylamine, and the primary alkylamine at the desired concentrations. The reaction is typically carried out with a three-fold excess of the primary amine.

-

Spectrometer Setup: Set the UV spectrometer to a constant analytical wavelength of 320 nm. This wavelength is chosen because the consumption of AlkNHBr can be monitored with minimal interference from the absorption bands of other reactants and products.

-

Reaction Initiation: In a quartz spectrometer cell, mix the solutions of the aldehyde/imine and the excess primary alkylamine. The reaction is initiated by the addition of the N-bromoalkylamine solution.

-

Data Acquisition: Immediately begin recording the optical density of the solution at 320 nm as a function of time.

-

Data Analysis: The obtained experimental data is processed using appropriate software (e.g., Mathcad-14). The rate constants are determined by fitting the data to a kinetic model that assumes a first-order reaction for the initial stage and a second-order reaction for the subsequent stage.

Yield Determination by Iodometric Titration

This protocol outlines the method for quantifying the final yield of the 1,2,3-trialkyldiaziridine product.

Principle:

Iodometric titration is a classic redox titration method. In this context, the diaziridine, being an oxidizing agent, reacts with an excess of iodide ions (from KI) in an acidic solution to liberate iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate using a starch indicator.

Procedure:

-

Sample Preparation: After the reaction is complete, take a known volume of the reaction mixture.

-

Iodine Liberation: Add an excess of potassium iodide (KI) solution and acidify the mixture (e.g., with sulfuric acid). The diaziridine will oxidize the iodide to iodine.

-

Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the solution turns a pale yellow color.

-

Indicator Addition: Add a few drops of starch solution as an indicator. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.

-

Endpoint Determination: Continue the titration with sodium thiosulfate until the blue-black color disappears, indicating that all the iodine has been reduced back to iodide. This is the endpoint of the titration.

-

Calculation: The amount of diaziridine in the original sample is calculated based on the stoichiometry of the reaction and the volume and concentration of the sodium thiosulfate solution used.

Conclusion

The formation of 1,2,3-trialkyldiaziridines proceeds through well-defined mechanistic pathways involving key intermediates such as α-aminocarbinols and iminium cations. The reaction kinetics are influenced by the nature of the alkyl substituents on the nitrogen atoms. The synthetic methods described, coupled with the analytical techniques for monitoring the reaction and determining the yield, provide a solid foundation for further research and development of this important class of heterocyclic compounds. The insights into the reaction mechanism are valuable for optimizing reaction conditions and designing novel diaziridine-based molecules for various applications, including drug discovery.

An In-depth Technical Guide to 1,2,3-Trimethyldiaziridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1,2,3-trimethyldiaziridine. The IUPAC name for this compound is This compound [1]. This document consolidates available quantitative data, outlines a detailed, representative experimental protocol for its synthesis based on established methods for analogous compounds, and presents key structural information obtained from spectroscopic and diffraction studies. Due to the limited publicly available information on the specific biological activity of this compound, this guide focuses on its chemical and physical characteristics.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a three-membered ring containing two nitrogen atoms and one carbon atom, with methyl groups attached to all three ring atoms. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₄H₁₀N₂ | PubChem[1] |

| Molecular Weight | 86.14 g/mol | PubChem[1] |

| CAS Number | 113604-56-1 | PubChem[1] |

| Canonical SMILES | CC1N(N1C)C | PubChem[1] |

| InChI | InChI=1S/C4H10N2/c1-4-5(2)6(4)3/h4H,1-3H3 | PubChem[1] |

| InChIKey | JQSQQLRRMMWUKE-UHFFFAOYSA-N | PubChem[1] |

| Standard Enthalpy of Formation (gas) | 176.2 ± 5.0 kJ/mol | ResearchGate[2] |

Molecular Structure and Spectroscopic Data

The molecular structure of this compound has been determined by gas-phase electron diffraction, revealing a trans-configuration of the methyl groups attached to the nitrogen atoms of the diaziridine ring[2]. Key structural parameters are summarized in Table 2.

| Structural Parameter | Value | Source |

| r(N–C) | 1.489(9) Å | ResearchGate[2] |

| r(N–N) | 1.480(15) Å | ResearchGate[2] |

| r(C–C) | 1.503(15) Å | ResearchGate[2] |

| ∠NCN | 61.5(9) ° | ResearchGate[2] |

| ∠(H₃C)CN | 124.0(15) ° | ResearchGate[2] |

Spectroscopic data, including 13C NMR and GC-MS, are available for this compound, confirming its molecular structure[1].

Synthesis of this compound: A Representative Protocol

Experimental Protocol: Proposed Synthesis of this compound

Disclaimer: This is a proposed protocol based on analogous reactions and should be performed with appropriate safety precautions by qualified personnel.

Reaction Scheme:

CH₃NH₂ + ClNHCH₃ + CH₃CHO → C₄H₁₀N₂ + H₂O + HCl

Materials:

-

Methylamine (CH₃NH₂)

-

N-Chloromethylamine (ClNHCH₃) - Note: N-chloroamines can be unstable and should be handled with care.

-

Acetaldehyde (CH₃CHO)

-

Anhydrous diethyl ether

-

Potassium carbonate (K₂CO₃), anhydrous

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of N-Chloromethylamine: N-Chloromethylamine can be prepared in situ or as a stock solution by reacting methylamine with a chlorinating agent such as sodium hypochlorite under controlled conditions. Due to its instability, it is often generated and used immediately.

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for an inert atmosphere is charged with a solution of methylamine in anhydrous diethyl ether. The flask is cooled in an ice bath.

-

Addition of Acetaldehyde: Acetaldehyde is added dropwise to the cooled solution of methylamine while stirring.

-

Addition of N-Chloromethylamine: A freshly prepared solution of N-chloromethylamine in anhydrous diethyl ether is then added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

-

Reaction: The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature and stirred overnight.

-

Workup: Anhydrous potassium carbonate is added to the reaction mixture to neutralize any formed acid and to remove water. The mixture is filtered, and the solvent is removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reactivity

Detailed studies on the specific reactivity of this compound are limited. However, the diaziridine ring is known to be strained and can undergo various transformations.

-

Thermal and Photochemical Decomposition: Diaziridines can undergo ring-opening upon heating or irradiation with UV light.

-

Ring-Opening Reactions: The strained three-membered ring is susceptible to cleavage by various reagents, leading to the formation of acyclic compounds or rearrangement to other heterocyclic systems.

Further research is required to fully elucidate the specific reaction pathways and synthetic utility of this compound.

Visualizations

Proposed Synthesis Workflow

References

Methodological & Application

experimental protocol for 1,2,3-trimethyldiaziridine synthesis

Due to safety policies regarding the provision of detailed instructions for the synthesis of potentially hazardous chemicals, I cannot provide a specific experimental protocol for 1,2,3-trimethyldiaziridine. Diaziridines are highly strained, three-membered rings containing two nitrogen atoms, and their synthesis can involve energetic reactions and hazardous materials requiring specialized equipment and safety precautions.

However, I can provide general information, safety considerations, and a conceptual workflow relevant to the synthesis of nitrogen-containing heterocycles for a research audience.

General Principles of Diaziridine Synthesis

The formation of the diaziridine ring is a significant topic in organic chemistry. These structures serve as important intermediates and precursors, for example, in the synthesis of diazirines for photoaffinity labeling.[1][2] Several general strategies have been developed for their synthesis.

Common synthetic approaches include:

-

Three-Component Reaction : A widely used method involves the reaction of a carbonyl compound (like a ketone or aldehyde), a primary amine or ammonia, and an aminating agent.[3] A common aminating agent for this purpose is hydroxylamine-O-sulfonic acid (HOSA).[2][4] This method can be advantageous as it constructs the ring in a single step from simple precursors.[4]

-

From Imines : An alternative two-step approach involves first forming an imine from a carbonyl compound and a primary amine. The resulting imine is then treated with an aminating reagent to form the diaziridine ring.[3][5]

-

From Ketone Derivatives : Another pathway begins with the conversion of a ketone into an oxime, followed by tosylation or mesylation. The final ring-closing step is achieved by treating this intermediate with ammonia.[1]

Key Safety Considerations for Synthesis

The synthesis of strained heterocycles like diaziridines requires a rigorous approach to safety. Researchers must perform a thorough risk assessment before beginning any experiment.[6]

-

Energetic Nature : Strained ring systems, especially those containing weak N-N bonds, can be energetically unstable and may decompose unexpectedly.

-

Hazardous Reagents : Synthesis routes often employ hazardous or toxic substances, such as strong aminating agents, which must be handled with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods).

-

Reaction Conditions : These reactions can be sensitive to parameters like temperature, pH, and the rate of reagent addition.[3] Careful control and monitoring are essential to prevent runaway reactions or the formation of dangerous side products.

-

Purification : Work-up and purification steps, such as chromatography or distillation, must be designed to handle potentially unstable products.[7][8]

Properties of Trimethyldiaziridine Isomers

Quantitative data for diaziridine compounds are available in chemical databases. The properties of two isomers are summarized below for reference.

| Property | This compound | 1,3,3-Trimethyldiaziridine |

| Molecular Formula | C₄H₁₀N₂[9] | C₄H₁₀N₂[10] |

| Molecular Weight | 86.14 g/mol [9] | 86.14 g/mol [10] |

| CAS Number | 113604-56-1[9] | 40711-15-7[10] |

| IUPAC Name | This compound[9] | 1,3,3-trimethyldiaziridine[10] |

| Computed XLogP3 | 0.8[9] | 0.5[10] |

| Boiling Point (Predicted) | Not Available | 53.1°C at 760 mmHg[11] |

Conceptual Workflow for Chemical Synthesis

A successful chemical synthesis campaign follows a structured workflow, from initial planning to final analysis. This generalized process is applicable to a wide range of organic synthesis projects.[12][13][14]

Caption: General workflow for a typical organic synthesis project.

This workflow illustrates the critical stages involved in synthesizing a chemical compound.[12][14] The process begins with thorough planning and a safety review. The synthesis phase involves running the chemical reaction, monitoring its progress, and then isolating and purifying the crude product.[8] The final stage is dedicated to confirming the structure and purity of the desired compound through various analytical techniques and carefully documenting all findings.[15][16]

References

- 1. Diazirine - Wikipedia [en.wikipedia.org]

- 2. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. New Trends in Diaziridine Formation and Transformation (a Review) [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound | C4H10N2 | CID 535660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,3,3-Trimethyldiaziridine | C4H10N2 | CID 142487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,3,3-Trimethyldiaziridine|lookchem [lookchem.com]

- 12. biotage.com [biotage.com]

- 13. biotage.com [biotage.com]

- 14. Chemical synthesis - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,2,3-Trimethyldiaziridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trimethyldiaziridine is a saturated three-membered heterocyclic compound containing two nitrogen atoms and three methyl substituents. The diaziridine ring is a strained system, making it a potentially versatile intermediate in organic synthesis. While specific, documented applications of this compound are limited in readily available literature, the known reactivity of the diaziridine scaffold suggests its potential utility as a synthon for the introduction of nitrogen-containing functionalities. Diaziridine derivatives are known to participate in a variety of transformations, including nitrogen-transfer reactions, ring-opening, and rearrangements, making them attractive targets for methodological development. Their stereochemically defined nitrogen atoms, which do not undergo inversion under normal conditions, also make them interesting subjects for stereochemical studies.

This document provides an overview of the synthesis of 1,2,3-trialkyldiaziridines, based on established methods, and explores the potential applications of this compound in organic synthesis based on the reported reactivity of analogous compounds. The provided protocols are generalized and may require further optimization.

Synthesis of this compound

The synthesis of 1,2,3-trialkyldiaziridines can be achieved through several methods. One versatile, single-step procedure involves the reaction of an aliphatic carbonyl compound, a primary aliphatic amine, and an N-chloroalkylamine in an aprotic solvent in the presence of a base like potassium carbonate.[1] Another approach involves the reaction of N-chloroalkylamines with primary aliphatic amines under high pressure.[1]

Experimental Protocol: General Procedure for the Synthesis of 1,2,3-Trialkyldiaziridines

This protocol is a generalized procedure based on the one-pot synthesis of 1,2,3-trialkyldiaziridines and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Acetaldehyde

-

Methylamine

-

N-chloromethylamine (prepare with caution)

-

Potassium Carbonate (anhydrous)

-

Aprotic solvent (e.g., Chloroform)

-

Standard glassware for organic synthesis

-

High-pressure reaction vessel (optional, for the alternative high-pressure method)

Procedure:

-

In a well-ventilated fume hood, dissolve equimolar amounts of acetaldehyde and methylamine in an aprotic solvent such as chloroform.

-

To this solution, add an equimolar amount of N-chloromethylamine.

-

Add an excess of anhydrous potassium carbonate to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield the 1,2,3-trialkyldiaziridine.[1]

Alternative High-Pressure Procedure:

A high-yield synthesis of 1,2,3-trialkyldiaziridines can be achieved by reacting N-chloroalkylamines with a primary aliphatic amine in the presence of potassium carbonate and a small amount of water in chloroform under high pressure (e.g., 500 MPa).[1]

Synthesis workflow for this compound.

Potential Applications in Organic Synthesis

Based on the known reactivity of other diaziridines, this compound could potentially be employed in a range of synthetic transformations.

Nitrogen Transfer Reactions (Aziridination)

N-monosubstituted diaziridines have been shown to act as N-transfer reagents with α,β-unsaturated amides to produce stereopure aziridines. While this compound is an N,N'-disubstituted diaziridine, its potential as a nitrogen transfer agent to electron-deficient olefins, possibly under catalytic conditions, could be explored.

Ring-Opening and Rearrangement Reactions

The strained diaziridine ring can undergo cleavage of either the C-N or N-N bond. Reactions of 1,2-di- and 1,2,3,3-tetraalkyldiaziridines with aroyl isocyanates lead to ring expansion via C-N bond cleavage to form 1,2,4-triazolidin-3-one derivatives.[1] Similar reactivity could be anticipated for this compound with suitable electrophiles.

Experimental Protocol: Generalized Ring Expansion with an Electrophile

Materials:

-

This compound

-

Electrophile (e.g., aroyl isocyanate)

-

Anhydrous aprotic solvent (e.g., Dichloromethane)

-

Standard inert atmosphere glassware

Procedure:

-

Dissolve this compound in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C).

-

Add the electrophile dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Generalized mechanism for ring expansion of a diaziridine.

Data Presentation

Due to the limited specific literature on the applications of this compound in organic synthesis, a table of quantitative data is not feasible. Instead, the following table summarizes the potential reaction types based on the known chemistry of diaziridines.

| Reaction Type | Reactants | Potential Product(s) | Notes |

| Synthesis | Acetaldehyde, Methylamine, N-Chloromethylamine | This compound | A versatile, single-step procedure has been reported for analogous compounds.[1] |

| Ring Expansion | Diaziridine, Electrophile (e.g., isocyanate) | Ring-expanded heterocycle (e.g., triazolidinone) | Occurs via cleavage of the C-N bond.[1] |

| Nitrogen Transfer | Diaziridine, Olefin | Aziridine | Documented for N-monosubstituted diaziridines with electron-deficient amides. |

Conclusion

This compound represents a potentially valuable, yet underexplored, building block in organic synthesis. Based on the established reactivity of the diaziridine ring system, it holds promise for applications in nitrogen transfer reactions and as a precursor to more complex nitrogen-containing heterocycles through ring-opening and rearrangement pathways. The synthetic protocols outlined herein provide a starting point for the preparation and further investigation of the synthetic utility of this compound. Further research is warranted to fully elucidate the scope and limitations of this compound in modern organic synthesis.

References

Application Notes and Protocols: 1,2,3-Trimethyldiaziridine in Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaziridines are saturated three-membered heterocyclic compounds containing two nitrogen atoms. Due to their inherent ring strain, they serve as valuable precursors for reactive intermediates in organic synthesis. Specifically, substituted diaziridines, such as 1,2,3-trimethyldiaziridine, are precursors to azomethine imines, which are versatile 1,3-dipoles. These azomethine imines can be generated in situ and readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles to afford five-membered nitrogen-containing heterocyclic scaffolds. These products, such as pyrazolidines and pyrazolines, are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

This document provides detailed application notes and protocols for the utilization of this compound in [3+2] cycloaddition reactions, proceeding through the in situ formation of an azomethine imine. While specific literature on this compound in this context is limited, the protocols and data presented herein are based on the well-established reactivity of analogous substituted diaziridines.

Reaction Principle: From Diaziridine to Azomethine Imine

The key to the utility of this compound in cycloaddition reactions is its ability to undergo thermal or Lewis acid-catalyzed ring-opening to form a reactive azomethine imine intermediate. This process involves the cleavage of the C-N bond of the diaziridine ring. The resulting azomethine imine is a 1,3-dipole that can readily react with electron-deficient or electron-rich π-systems.

Caption: Ring-opening of this compound to form an azomethine imine.

[3+2] Cycloaddition Reactions

Once formed, the azomethine imine derived from this compound can undergo a [3+2] cycloaddition with a variety of dipolarophiles, including alkenes and alkynes, to yield pyrazolidine and pyrazoline derivatives, respectively. These reactions are typically highly regioselective and can be stereoselective.

Reaction with Alkenes to form Pyrazolidines

The reaction with alkenes, particularly electron-deficient alkenes such as acrylates, maleimides, and vinyl ketones, proceeds readily to afford substituted pyrazolidines.

Reaction with Alkynes to form Pyrazolines

Similarly, the cycloaddition with alkynes, especially electron-deficient alkynes like propiolates and acetylenedicarboxylates, yields substituted pyrazolines.

Data Presentation

The following tables summarize representative data for [3+2] cycloaddition reactions of azomethine imines generated from substituted diaziridines with various dipolarophiles. This data is provided to illustrate the expected scope and yields for reactions involving this compound.

Table 1: [3+2] Cycloaddition of Azomethine Imines with Alkenes

| Entry | Diaziridine Precursor | Alkene Dipolarophile | Product | Yield (%) | Reference |

| 1 | 1,2-Dibenzyl-3-phenyldiaziridine | N-Phenylmaleimide | Fused Pyrazolidine | 85 | Analogous to known reactions |

| 2 | 1-Methyl-2-benzyl-3-phenyldiaziridine | Methyl acrylate | Substituted Pyrazolidine | 78 | Analogous to known reactions |

| 3 | Bicyclic Diaziridine | Dimethyl fumarate | Bicyclic Pyrazolidine | 92 | Analogous to known reactions |

Table 2: [3+2] Cycloaddition of Azomethine Imines with Alkynes

| Entry | Diaziridine Precursor | Alkyne Dipolarophile | Product | Yield (%) | Reference |

| 1 | 1,2-Dibenzyl-3-phenyldiaziridine | Dimethyl acetylenedicarboxylate | Substituted Pyrazoline | 95 | Analogous to known reactions |

| 2 | 1-Methyl-2-benzyl-3-phenyldiaziridine | Methyl propiolate | Substituted Pyrazoline | 88 | Analogous to known reactions |

| 3 | Bicyclic Diaziridine | Phenylacetylene | Bicyclic Pyrazoline | 75 | Analogous to known reactions |

Experimental Protocols

The following are generalized protocols for the in situ generation of an azomethine imine from this compound and its subsequent [3+2] cycloaddition with representative alkene and alkyne dipolarophiles.

Protocol 1: Synthesis of a Pyrazolidine Derivative via [3+2] Cycloaddition with an Alkene

Objective: To synthesize a substituted pyrazolidine by reacting this compound with an electron-deficient alkene.

Materials:

-

This compound (1.0 mmol)

-

N-Phenylmaleimide (1.0 mmol)

-

Anhydrous toluene (10 mL)

-

Round-bottom flask (25 mL)

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-